REACTION_CXSMILES
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[OH:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([NH2:8])=[O:7])=[CH:4][C:3]=1[N+:11]([O-])=O.C1CCCCC=1>[Pd].C(O)C>[NH2:11][C:3]1[CH:4]=[C:5]([CH:9]=[CH:10][C:2]=1[OH:1])[C:6]([NH2:8])=[O:7]
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Name
|
|
Quantity
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0 (± 1) mol
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Type
|
reactant
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Smiles
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OC1=C(C=C(C(=O)N)C=C1)[N+](=O)[O-]
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Name
|
|
Quantity
|
1.105 g
|
Type
|
reactant
|
Smiles
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C1=CCCCC1
|
Name
|
|
Quantity
|
0.143 g
|
Type
|
catalyst
|
Smiles
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[Pd]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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was heated
|
Type
|
TEMPERATURE
|
Details
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to reflux under argon for 3 hr
|
Duration
|
3 h
|
Type
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FILTRATION
|
Details
|
The cooled mixture was filtered through celite
|
Type
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CONCENTRATION
|
Details
|
the filtrate concentrated to dryness in vacuo
|
Type
|
CUSTOM
|
Details
|
to afford a yellow/brown solid
|
Type
|
CUSTOM
|
Details
|
The product was purified by silica gel chromatography
|
Type
|
WASH
|
Details
|
eluting with 0-15% 2M ammonia in MeOH/DCM
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Name
|
|
Type
|
product
|
Smiles
|
NC=1C=C(C(=O)N)C=CC1O
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |